molecular formula C11H9N3O4 B2836910 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 360573-27-9

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B2836910
CAS RN: 360573-27-9
M. Wt: 247.21
InChI Key: GOCFKHJXPFKGHX-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C11H9N3O4 . It has an average mass of 247.207 Da and a monoisotopic mass of 247.059311 Da .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to yield a variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzyl group is attached to the 1-position of the pyrazole ring, the nitro group is attached to the 3-position, and the carboxylic acid group is attached to the 5-position .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Derivative Formation

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid serves as a precursor in synthesizing various chemical compounds. Studies have demonstrated its utility in generating a range of derivatives through reactions with different nucleophiles, highlighting its versatility in organic synthesis. For instance, the reaction of this compound with hydrazines or hydrazones can lead to the formation of ester, amide, nitrile, and anilino-pyrazole acid derivatives. These reactions are crucial for the development of novel chemical entities with potential applications in medicinal chemistry and material science (Şener et al., 2002).

Experimental and Theoretical Studies

The compound has been the subject of experimental and theoretical studies aimed at exploring its reactivity and the mechanism of its reactions. Investigations into its functionalization reactions with diamines have yielded valuable insights into the synthesis of pyrazole-3-carboxamide derivatives. These studies not only expand the chemical repertoire of this compound but also contribute to understanding its chemical behavior under various conditions (Yıldırım et al., 2005).

Applications in Corrosion Inhibition

Research into the applications of pyrazole derivatives, including those related to this compound, has also extended to the field of corrosion inhibition. Derivatives of this compound have been evaluated for their efficacy in protecting metals from corrosion, indicating potential industrial applications in materials science and engineering. Such studies underline the compound's role beyond mere chemical interest, pointing towards its utility in practical applications such as corrosion resistance (Herrag et al., 2007).

properties

IUPAC Name

2-benzyl-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-6-10(14(17)18)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFKHJXPFKGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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